molecular formula C8H4ClNO2S B1435867 4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 1360891-68-4

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B1435867
M. Wt: 213.64 g/mol
InChI Key: LVZKJIOAGUOVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid (4-CTPCA) is an important organic compound that has been widely studied in recent years due to its potential applications in a variety of fields. 4-CTPCA is a heterocyclic compound belonging to the family of thienopyridine carboxylic acids, which are widely used in the synthesis of various drugs, pharmaceuticals, and agrochemicals. 4-CTPCA has also been studied for its potential applications in the fields of materials science, catalysis, and biochemistry.

Scientific Research Applications

Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives

  • Application Summary: Thieno[3,2-c]pyridine derivatives, synthesized from 3-bromo-4-chlorothieno[3,2-c]pyridine and cyclic amines, have been studied for their fluorescence properties . These compounds are used in various applications such as organic light emitting diodes, photovoltaic cells, fluorescence dyes, chemosensors, dyes for polymers and textiles, and labels for malignancies in image-guided surgery .
  • Methods of Application: The synthesis involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids .
  • Results: The substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

  • Application Summary: An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . These compounds have shown antimicrobial activity against Pseudomonas aeruginosa .
  • Methods of Application: The synthesis involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
  • Results: The synthesized amides showed antimicrobial activity against Pseudomonas aeruginosa similar to the reference drug streptomycin .

Catalyst for Synthesis of Pyrazolo[3,4-b]quinolinones

  • Application Summary: Pyridine-2-carboxylic acid has been used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds have shown important biological properties, including being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
  • Methods of Application: The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
  • Results: The reaction produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Anti-Plasmodial Activity

  • Application Summary: Compounds structurally related to “4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid” have been shown to have antiplasmodial activity . They are potent inhibitors of the plasmodial enzyme Pf GSK-3 .
  • Methods of Application: The compounds were tested for their inhibitory activity against the plasmodial enzyme Pf GSK-3 .
  • Results: The compounds showed potent antiplasmodial activity .

Cocrystallization with Squaric Acid

  • Application Summary: Pyridine carboxylic acids have been used in cocrystallization with squaric acid . This has resulted in the formation of new complexes, including a salt–cocrystal continuum and two ionic complexes .
  • Methods of Application: The cocrystallization involves the reaction of pyridine carboxylic acids with squaric acid .
  • Results: Three new complexes were prepared, and their structures were analyzed using X-ray structural analysis . The complexes showed high thermal stability and inhibiting properties against Poria placenta .

C–H Functionalization of Pyridines

  • Application Summary: Pyridine derivatives, such as “4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid”, can potentially be used in direct C–H functionalization of pyridines . This is a sustainable chemistry approach that minimizes waste generation .
  • Methods of Application: The C–H functionalization involves the reaction of pyridine derivatives with other reactants .
  • Results: This method can lead to the development of diverse heterocyclic scaffolds .

properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7-4-3-6(8(11)12)13-5(4)1-2-10-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKJIOAGUOVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid

CAS RN

1360891-68-4
Record name 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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